2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
Description
This compound is a substituted imidazole derivative featuring a thioether-linked acetamide moiety. Its structure comprises:
- Imidazole core: Functionalized at position 1 with a 2-amino-2-oxoethyl group and at position 5 with a hydroxymethyl group.
- Thioether bridge: Connects the imidazole to an acetamide group.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c17-14(22)9-20-13(10-21)8-19-16(20)24-11-15(23)18-7-6-12-4-2-1-3-5-12/h1-5,8,21H,6-7,9-11H2,(H2,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNADNRLHMLEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions
Starting Materials: : The synthesis generally begins with the preparation of the imidazole moiety.
Step 1 - Formation of Imidazole Ring: : The imidazole ring is formed through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.
Step 2 - Thioether Linkage: : Next, the imidazole intermediate reacts with a thiol-containing compound under mild basic conditions to form the thioether linkage.
Step 3 - Functional Group Addition: : Functionalization to add the amino and hydroxymethyl groups involves using reagents like methylamine and formaldehyde.
Step 4 - Final Coupling Reaction: : The phenethylacetamide moiety is introduced via a nucleophilic substitution reaction.
Industrial production methods
Industrial production methods optimize these synthetic routes for scale, often using continuous flow reactors to maintain control over reaction conditions, improving yield and purity. Catalysis, solvent choice, and temperature control are critical for efficiency in large-scale production.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : The amino and oxo groups can be reduced under hydrogenation conditions using palladium on carbon.
Substitution: : The thioether linkage can undergo nucleophilic substitution with halides under basic conditions.
Common reagents and conditions used in these reactions
Oxidation: : Potassium permanganate, chromium trioxide, in acidic or neutral conditions.
Reduction: : Hydrogen gas, palladium on carbon catalyst.
Substitution: : Halides (e.g., iodomethane), bases like sodium hydroxide or potassium carbonate.
Major products formed from these reactions
Oxidation products: : Formyl or carboxyl derivatives.
Reduction products: : Corresponding alcohols or amines.
Substitution products: : Compounds with substituted alkyl or aryl groups on the sulfur atom.
Scientific Research Applications
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide has diverse applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules due to its multiple reactive sites.
Biology: : Acts as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: : Explored for potential therapeutic effects, especially in enzyme-targeted treatments.
Industry: : Utilized in creating specialty chemicals and materials due to its multifunctional nature.
Mechanism of Action
Mechanism
The compound exerts its effects through interactions with specific molecular targets, primarily through its functional groups, which can form hydrogen bonds, van der Waals forces, and ionic interactions.
Molecular targets and pathways involved
Enzymes: : Inhibits or modulates enzyme activity by binding to active sites or allosteric sites.
Receptors: : May act as an agonist or antagonist at receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
N-Benzyl Analog (CAS 923138-88-9)
- Key differences: N-substituent: Benzyl (CAS 923138-88-9) vs. phenethyl (target compound). The phenethyl group may confer greater membrane permeability due to increased alkyl chain length . Imidazole substituent: The benzyl analog has a 2-(methylamino)-2-oxoethyl group at position 1, whereas the target compound has a 2-amino-2-oxoethyl group. This difference could modulate hydrogen-bonding interactions with biological targets .
Benzimidazole Derivatives ()
- Core structure: Benzimidazole () vs. imidazole (target compound).
- Substituents : Thiazole-triazole-acetamide moieties in compounds (e.g., 9a-9e) differ from the target’s simpler thioacetamide-phenethyl design, likely altering target specificity .
Physicochemical Properties
Data from analogous compounds highlight trends:
*Predicted based on structural similarities to and .
Data Tables
Table 1: Structural Comparison
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